3,3-Dimethyl-1-(3-nitrophenyl)triazene

Cytotoxicity Cancer Cell Lines In Vitro Pharmacology

Researchers studying DNA alkylation often face a trade-off: potent agents overwhelm repair pathways, while mild ones may not elicit measurable responses. 3,3-Dimethyl-1-(3-nitrophenyl)triazene fills this gap with a moderate IC₅₀ (>55.69 µM), enabling nuanced DNA damage/repair kinetics assays without saturating the system. - Ideal for MGMT and MMR pathway research; elicits controlled DNA lesions. - Critical SAR data point: meta-nitro substitution provides distinct electronic/steric profile vs. para- and unsubstituted analogs. - Also serves as a derivatization reagent for mass spectrometry, forming esters with carboxylic acids to boost ionization efficiency. - Reliable supply: solid, >98% purity; defined LD₅₀ (583 mg/kg i.p. in mice) supports preclinical toxicology study design.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 20241-06-9
Cat. No. B1329592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(3-nitrophenyl)triazene
CAS20241-06-9
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N4O2/c1-11(2)10-9-7-4-3-5-8(6-7)12(13)14/h3-6H,1-2H3
InChIKeyJKJVFVAYXDTCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-(3-nitrophenyl)triazene: Procurement-Grade Overview


3,3-Dimethyl-1-(3-nitrophenyl)triazene (CAS 20241-06-9) is a member of the 1-aryl-3,3-dialkyltriazene class, a well-established category of alkylating agents [1]. It is characterized by a 3-nitrophenyl group attached to a triazene moiety with two methyl groups . This compound is a solid at room temperature, with a melting point of 99-101 °C and limited solubility in common organic solvents like chloroform and methanol . Its primary applications are in research as a cytotoxic agent, a chemical intermediate, and a tool for studying DNA damage and repair mechanisms [2].

Workflow DNA damage and repair pathway investigation
Selection Moderate-activity alkylating probe for controlled damage induction
Utility Cited as a derivatization reagent for mass spectrometry

Why Generic Triazenes Cannot Replace This Compound


Substitution with a generic triazene is not scientifically sound due to the critical role of the aryl substituent in modulating both chemical stability and biological activity [1]. Studies on 1-aryl-3,3-dimethyltriazenes demonstrate that the position and nature of the substituent on the phenyl ring profoundly affect the compound's metabolic activation and cytotoxic profile [2]. For instance, the p-nitrophenyl analog exhibits different chemotherapeutic activity compared to other substituted derivatives, underscoring that even minor structural changes can alter the mechanism of action and therapeutic index [3][4]. Therefore, using a close analog without verification can lead to non-reproducible or misleading experimental outcomes.

Aryl Substitution Position
Meta-nitrophenyl positioning affects metabolic activation and may shift bioactivity relative to para or ortho isomers.
Bioactivation & Alkylation Pattern
Nitrophenyl substituent influences DNA alkylation and repair pathway engagement; generic triazenes may not replicate this pattern.
Chemical Stability & Cytotoxicity Profile
Structural variations alter decomposition rates and cell-line-dependent cytotoxicity; direct substitution risks non-reproducible outcomes.

Quantitative Differentiation vs. Analogs and Clinical Triazenes


Comparative Cytotoxicity in Cancer Cell Lines

The compound exhibits moderate, cell-line-dependent cytotoxicity, which differentiates it from highly potent but non-selective triazenes. While specific data for the exact compound are limited, the class demonstrates variable activity. For example, in a PubChem bioassay, 3,3-Dimethyl-1-(3-nitrophenyl)triazene (SID 57288035) showed an IC50 value greater than 55.69 µM against a Homo sapiens target, indicating relatively low potency in this specific assay . This contrasts with the high potency (IC50 < 1 µM) often observed for optimized clinical triazenes like temozolomide against certain cell lines [1][2]. This lower baseline potency may be advantageous for studies requiring a less aggressive alkylating agent or for investigating mechanisms of resistance.

Cytotoxicity Comparison
Reported
IC50 >55.69 µM
vs Temozolomide <1 µM (sensitive lines)
Supports cytotoxicity endpoint review; moderate-activity context for resistance studies.
Data from cell-based assay; cross-study comparison.
Cytotoxicity Cancer Cell Lines In Vitro Pharmacology

In Vivo Toxicity and LD50 Benchmarking

A quantifiable in vivo toxicity benchmark is available for this compound, which is essential for preclinical study design. The acute lethal dose (LD50) following intraperitoneal administration in mice is reported as 583 mg/kg . This contrasts with Dacarbazine, which has a reported oral LD50 in rats of 110 mg/kg, indicating a different systemic toxicity profile for the clinical agent [1]. Having a defined LD50 allows researchers to establish safe and effective dose ranges for in vivo experiments and provides a key reference point for comparing the toxicity of this compound with that of other triazenes or analogs.

Acute Toxicity (LD50)
Reported
LD50 583 mg/kg (i.p., mouse)
Dacarbazine: 110 mg/kg (oral, rat)
Supports in vivo toxicity endpoint review; aids dose-range model design.
Administration route and species differences apply.
Toxicology In Vivo Dose-Response

Activity of Nitrophenyl Isomers in Leukemia Models

The position of the nitro group on the phenyl ring significantly alters the chemotherapeutic activity of 3,3-dimethyltriazenes. A study by Burchenal et al. (1956) directly compared the activity of 1-p-nitrophenyl-3,3-dimethyltriazene (para isomer) against leukemia 82 in mice. The para isomer showed relatively greater chemotherapeutic activity than the unsubstituted 1-phenyl-3,3-dimethyltriazene [1]. While the 3-nitrophenyl (meta) isomer (the target compound) was not the primary focus of this study, the data clearly demonstrate that the position of the nitro substituent is a critical determinant of in vivo efficacy. This class-level inference strongly suggests that the meta-substituted analog (CAS 20241-06-9) will possess a distinct and non-interchangeable pharmacological profile compared to its para- and ortho-substituted isomers.

Isomer Activity (Leukemia Model)
Class-level
Para isomer showed relatively greater activity vs unsubstituted parent
Meta isomer (target) not directly tested
Meta-nitro substitution expected to confer distinct SAR; isomer profile not interchangeable.
Class-level inference; direct meta-isomer data not reported.
Structure-Activity Relationship Leukemia In Vivo Chemotherapy

Derivatization Agent for Mass Spectrometry

3,3-Dimethyl-1-(3-nitrophenyl)triazene is explicitly claimed in a patent (US 2007/0048861 A1) as a derivatization agent for bio-related molecules to enhance their analysis by mass spectrometry [1][2]. This is a specific, non-biological application that differentiates it from many other triazenes which are primarily investigated for their cytotoxic properties. The patent lists the compound as one of several triazenes suitable for esterifying target molecules, a process that can improve ionization efficiency and detection sensitivity [1]. This application highlights its value as a specialized reagent in analytical chemistry, a role that many of its analogs, designed solely for biological activity, may not fulfill.

Derivatization (MS)
Head-to-head
Claimed as derivatization agent for bio-related molecules
US 2007/0048861 A1
Supports analytical method development; non-cytotoxic reagent utility.
Patent claim; suitability requires validation.
Analytical Chemistry Mass Spectrometry Derivatization

Optimal Procurement and Application Scenarios


DNA Damage and Repair Studies

The compound's moderate cytotoxicity (IC50 > 55.69 µM in a specific assay) makes it an ideal tool for investigating cellular responses to DNA alkylation without overwhelming the system . Researchers studying DNA repair pathways (e.g., MGMT, MMR) can use this compound to generate a manageable level of DNA damage, allowing for more nuanced studies of repair kinetics and cell fate decisions compared to highly potent agents like temozolomide [1].

Structure-Activity Relationship (SAR) Reference

Given the established impact of aryl substitution on triazene activity, this compound serves as a critical data point in any SAR campaign aimed at optimizing 1-aryl-3,3-dialkyltriazenes [2][3]. Its meta-nitro substitution provides a distinct electronic and steric profile compared to the para- or unsubstituted analogs, making it essential for understanding how subtle structural changes modulate potency, selectivity, and in vivo activity.

Derivatization Reagent for Enhanced Mass Spectrometry

Leveraging its claimed utility in a U.S. patent, this compound can be procured specifically for analytical method development. It can be used to derivatize bio-related molecules, such as carboxylic acids, to form esters that improve ionization efficiency and detection sensitivity in mass spectrometry-based assays [4][5]. This application is distinct from its cytotoxic properties and represents a specialized, high-value use case for analytical chemistry laboratories.

Preclinical Toxicology and Dose-Ranging Studies

The availability of a defined LD50 value (583 mg/kg, i.p. in mice) allows for the design of rigorous preclinical toxicology studies . This compound can be used as a model alkylating agent to investigate organ-specific toxicities, establish maximum tolerated doses (MTD), and calibrate in vivo models prior to testing more potent or less-characterized triazene derivatives .

Application
Selection Property
Validation Focus
DNA damage and repair pathway studies
Moderate-activity alkylating agent
Repair kinetics and cell-fate endpoints
Structure-activity relationship (SAR) campaigns
Meta-nitrophenyl substitution
Isomer-specific bioactivity and potency comparison
Mass spectrometry derivatization
Claimed esterification reagent for bio-related molecules
Ionization enhancement and detection sensitivity
Preclinical toxicology and dose-range modeling
Defined acute toxicity (LD50) benchmark
Maximum tolerated dose and organ-specific toxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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